4-(2,3-ジメチルフェノキシ)アニリン

概要

説明

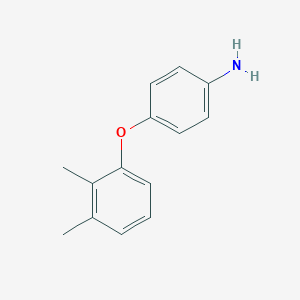

4-(2,3-Dimethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It belongs to the class of aniline derivatives and is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 3 positions.

科学的研究の応用

4-(2,3-Dimethylphenoxy)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: Research explores its potential as a pharmacophore in drug development.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

This compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

It is known that aniline and its derivatives can undergo metabolic activation, including n-hydroxylation .

Pharmacokinetics

Research on aniline and its dimethyl derivatives suggests that these compounds undergo rapid metabolic elimination, with primary acetylated metabolites being more extensively formed for certain derivatives .

準備方法

The synthesis of 4-(2,3-Dimethylphenoxy)aniline can be achieved through a condensation reaction between 2,3-dimethylphenol and p-nitroaniline . The process involves the reduction of p-nitroaniline to produce p-aminoaniline, which then undergoes a condensation reaction with 2,3-dimethylphenol under specific conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反応の分析

4-(2,3-Dimethylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide.

類似化合物との比較

4-(2,3-Dimethylphenoxy)aniline can be compared with other aniline derivatives, such as dichloroanilines. While dichloroanilines have chlorine atoms substituted on the aniline ring, 4-(2,3-Dimethylphenoxy)aniline has methyl groups and a phenoxy group, making it unique in its chemical properties and applications . Similar compounds include:

- 2,3-Dichloroaniline

- 2,4-Dichloroaniline

- 2,5-Dichloroaniline

- 2,6-Dichloroaniline

- 3,4-Dichloroaniline

- 3,5-Dichloroaniline .

This comprehensive overview highlights the significance of 4-(2,3-Dimethylphenoxy)aniline in various fields of research and industry

生物活性

4-(2,3-Dimethylphenoxy)aniline, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

4-(2,3-Dimethylphenoxy)aniline is characterized by its phenoxy and aniline functional groups, which contribute to its reactivity and interaction with biological targets. The compound is often synthesized as an intermediate in organic synthesis and has been explored for various applications in biology and medicine.

Biological Activity Overview

The biological activity of 4-(2,3-Dimethylphenoxy)aniline includes:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.

- Anticancer Potential : Investigations have indicated that it may inhibit the proliferation of cancer cells.

- Enzyme Interaction : The compound is believed to interact with specific enzymes and receptors, potentially modulating their activity .

The mechanism of action for 4-(2,3-Dimethylphenoxy)aniline involves:

- Hydrogen Bonding : The phenoxy and aniline moieties can form hydrogen bonds with target biomolecules.

- Hydrophobic Interactions : These interactions contribute to the binding affinity of the compound to its targets.

- Enzyme Inhibition : The compound may inhibit enzyme activity or modulate receptor signaling pathways.

Antimicrobial Activity

A study evaluating various derivatives of diarylaniline compounds found that modifications in the structure of related compounds could lead to enhanced antimicrobial activity. Although specific data for 4-(2,3-Dimethylphenoxy)aniline were not provided, related compounds showed promising results against bacteria and fungi .

Anticancer Studies

Research has indicated that compounds similar to 4-(2,3-Dimethylphenoxy)aniline possess anticancer properties. For instance, a series of diarylaniline derivatives were evaluated for their ability to inhibit cancer cell lines. Some derivatives exhibited low nanomolar potency against wild-type cancer strains, suggesting that structural modifications could enhance the efficacy of 4-(2,3-Dimethylphenoxy)aniline in cancer therapy .

Enzyme Interaction Studies

A case study involving the interaction of phenoxy compounds with liver enzymes highlighted the significance of structural characteristics in determining biological activity. The study demonstrated that specific substitutions on the phenyl ring could influence enzyme inhibition and metabolic stability .

Data Table: Biological Activities of Related Compounds

Case Studies

- Antiviral Activity : A series of diarylaniline compounds were tested for anti-HIV activity. Although 4-(2,3-Dimethylphenoxy)aniline was not directly tested, the findings suggest that similar structural motifs can yield potent antiviral agents .

- Antitubercular Properties : A related study identified a phenoxy derivative with significant antitubercular activity (MIC values ranging from 4 to 64 μg/mL), indicating that modifications similar to those in 4-(2,3-Dimethylphenoxy)aniline could lead to effective treatments against tuberculosis .

特性

IUPAC Name |

4-(2,3-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-4-3-5-14(11(10)2)16-13-8-6-12(15)7-9-13/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUXBJVAWDBGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427971 | |

| Record name | 4-(2,3-dimethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155106-50-6 | |

| Record name | 4-(2,3-dimethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。